molecular formula C8H16N2 B13644082 (2-Norbornylmethyl)hydrazine CAS No. 16381-84-3

(2-Norbornylmethyl)hydrazine

Cat. No.: B13644082
CAS No.: 16381-84-3
M. Wt: 140.23 g/mol
InChI Key: JRQAXCQFHRMUCF-UHFFFAOYSA-N
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Description

Contextualization within Norbornane (B1196662) Chemistry

Norbornane, a saturated bicyclic hydrocarbon with the chemical formula C7H12, serves as a fundamental scaffold in organic chemistry. wikipedia.orgontosight.ai Its rigid, bridged structure results in significant ring strain, leading to unique reactivity and physical properties. fiveable.me This makes norbornane and its derivatives, like (2-Norbornylmethyl)hydrazine, valuable models for studying the conformational analysis and reactivity of polycyclic molecules. fiveable.me The name "norbornane" itself is derived from bornane, with the "nor" prefix indicating the removal of methyl groups from the parent bornane molecule. wikipedia.org The unique three-dimensional arrangement of atoms in the norbornane framework provides a stereochemically defined platform for introducing various functional groups, leading to a wide array of derivatives with diverse applications. ontosight.aiontosight.ai

Role of Hydrazines in Organic Synthesis and Chemical Biology Research

Hydrazine (B178648) (N2H4) and its organic derivatives are a versatile class of compounds with a rich history in chemical synthesis and biological studies. wikipedia.org They are characterized by a nitrogen-nitrogen single bond, with each nitrogen atom being nucleophilic, although the amino-type nitrogen is generally more reactive. soeagra.com In organic synthesis, hydrazines are famously used in the Wolff-Kishner reduction to convert carbonyl groups into methylene (B1212753) groups. wikipedia.org They also serve as precursors for the synthesis of various heterocyclic compounds and are used in the preparation of polymer foams and pharmaceuticals. wikipedia.orggdckulgam.edu.in

The reaction of hydrazines with aldehydes or ketones yields hydrazones, a class of compounds with a carbon-nitrogen double bond. soeagra.com This reaction is a cornerstone of dynamic covalent chemistry and has been widely employed in the development of materials and sensors. Hydrazone-containing molecules have shown a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov This has spurred significant interest in the synthesis and evaluation of novel hydrazine and hydrazone derivatives for medicinal chemistry applications. researchgate.netnih.gov

Scope and Research Significance of this compound Investigations

The investigation of this compound is situated at the intersection of norbornane chemistry and hydrazine chemistry. The rigid and sterically defined norbornane moiety provides a unique scaffold to which the reactive hydrazine group is attached. This combination offers the potential for creating novel molecules with specific three-dimensional orientations and functionalities.

Research into this compound and its derivatives is significant for several reasons. The compound can serve as a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties. ontosight.ai The defined stereochemistry of the norbornane framework allows for the exploration of structure-activity relationships in a controlled manner. Furthermore, the reactivity of the hydrazine group can be harnessed to construct larger assemblies or to conjugate the norbornane scaffold to other molecules of interest, such as proteins or polymers. The study of such derivatives contributes to a deeper understanding of how the rigid bicyclic structure influences the chemical and biological properties of the appended functional groups. nih.govnorbornene.ru

Properties of this compound

PropertyValue
Chemical Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS Number 16381-84-3
Synonyms (Bicyclo[2.2.1]hept-2-ylmethyl)hydrazine

This data is compiled from publicly available chemical databases and may not be exhaustive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16381-84-3

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylmethylhydrazine

InChI

InChI=1S/C8H16N2/c9-10-5-8-4-6-1-2-7(8)3-6/h6-8,10H,1-5,9H2

InChI Key

JRQAXCQFHRMUCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CNN

Origin of Product

United States

Synthetic Methodologies for 2 Norbornylmethyl Hydrazine and Its Precursors

Synthesis of Key Norbornane-2-carbaldehyde and Related Intermediates

The primary precursor for the synthesis of (2-Norbornylmethyl)hydrazine is norbornane-2-carbaldehyde. The stereochemistry of this aldehyde, whether the substituent is in the exo or endo position, is a critical aspect of its synthesis, often determined by the chosen synthetic route.

The synthesis of norbornane-2-carbaldehyde and its unsaturated precursor, 5-norbornene-2-carbaldehyde, can be achieved through several methods, with the Diels-Alder reaction being a foundational approach. The reaction between cyclopentadiene (B3395910) and acrolein typically yields the endo isomer of 5-norbornene-2-carbaldehyde with high selectivity, a result of favorable secondary orbital interactions during the cycloaddition. tandfonline.comscirp.org Subsequent hydrogenation of the double bond can then produce endo-norbornane-2-carbaldehyde. tandfonline.com

For the synthesis of the exo isomer, which can be more challenging, alternative strategies have been developed. A notable one-step, highly stereoselective method involves the reaction of norbornene with potassium tetracarbonylhydridoferrate (KHFe(CO)₄). tandfonline.comtandfonline.com This process affords exo-norbornane-2-carboxaldehyde with high purity. tandfonline.com The reaction conditions, particularly the atmosphere under which it is conducted, have a significant impact on the yield.

Research has shown that performing the reaction under a carbon monoxide (CO) atmosphere leads to a faster reaction and a higher yield compared to an argon atmosphere. tandfonline.com The process can even be pseudocatalytic, with yields exceeding 100% based on the iron pentacarbonyl used to generate the reagent. tandfonline.com

Table 1: Synthesis of exo-Norbornane-2-carboxaldehyde via Hydroformylation of Norbornene tandfonline.com

RunAtmosphereYield of Aldehyde (%)Yield based on Fe(CO)₅ (%)
1Argon5050
2Carbon Monoxide7676
3Carbon Monoxide-165

Data derived from a study by Brunet, J. J., et al., which describes a facile, one-step, stereoselective synthesis. tandfonline.com

Other stereoselective methods often involve more steps, such as the hydroboration of norbornene followed by homologation and oxidation sequences. tandfonline.com Furthermore, methods exist for the stereoselective synthesis of related precursors like exo-5-norbornene-2-carboxylic acid, which can be achieved through base-promoted isomerization and kinetically controlled hydrolysis of the corresponding methyl ester. scirp.orgresearchgate.net

Functional group interconversion (FGI) is a critical strategy for manipulating the norbornyl scaffold to generate the necessary precursors for hydrazine (B178648) synthesis. ub.eduimperial.ac.uksolubilityofthings.com A common transformation is the saturation of the carbon-carbon double bond in 5-norbornene derivatives. For instance, 5-norbornene-2-carboxylic acid can be readily hydrogenated to norbornane-2-carboxylic acid using a palladium on carbon catalyst. prepchem.com

The conversion of a carboxylic acid or its ester derivative into an aldehyde is another key FGI. This can be accomplished using reducing agents like diisobutylaluminium hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures. imperial.ac.uk Alternatively, the carboxylic acid can be reduced completely to a primary alcohol (e.g., (2-norbornyl)methanol) using stronger reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This alcohol can then be oxidized back to the aldehyde using reagents such as pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com

To prepare for alkylation routes, the (2-norbornyl)methanol can be converted into a suitable electrophile, such as a 2-(halomethyl)norbornane (e.g., bromide or chloride) or a norbornylmethyl sulfonate (e.g., tosylate or mesylate). ub.edu These transformations create a good leaving group, facilitating nucleophilic substitution by hydrazine.

Direct Synthesis of this compound

Once norbornane-2-carbaldehyde or a related electrophile is obtained, the hydrazine moiety can be introduced. The two primary strategies for this are reductive amination and direct alkylation.

Reductive amination, also known as reductive hydrazination in this context, is a powerful method for forming the C-N bond. nih.gov The process involves the condensation of norbornane-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reduced in situ to yield this compound. thermofisher.com

A variety of reducing agents can be employed for the second step. Mild reducing agents like sodium cyanoborohydride (NaCNBH₃) are effective and selective for the imine/hydrazone bond without reducing the initial aldehyde. thermofisher.com More recently, catalytic methods have been developed. A general and facile approach utilizes a nickel-catalyzed reductive amination where hydrazine hydrate (B1144303) serves as both the nitrogen source and the hydrogen donor, eliminating the need for high-pressure hydrogen gas. rsc.org Biocatalytic methods using imine reductases (IREDs) have also been shown to effectively catalyze the reductive amination of aldehydes with hydrazines. nih.gov

An alternative route involves the direct alkylation of hydrazine with a norbornyl-derived electrophile, such as 2-(halomethyl)norbornane or (2-norbornylmethyl)tosylate. However, this approach presents a significant challenge: overalkylation. princeton.edu Due to the presence of two nucleophilic nitrogen atoms in hydrazine, monoalkylation can be difficult to control, often leading to mixtures of mono- and di-substituted products. princeton.edukirj.ee

To achieve selective monoalkylation, several strategies have been developed.

Use of Excess Hydrazine : Employing a large excess of hydrazine can statistically favor the mono-alkylated product.

Protected Hydrazines : Using a hydrazine derivative where one nitrogen is protected allows for selective alkylation on the unprotected nitrogen. The protecting group can then be removed. kirj.ee

Polyanion Strategy : A method involving the formation of a nitrogen dianion of a protected hydrazine using a strong base like n-butyllithium has been reported to provide a fast and easy route to substituted hydrazines. d-nb.infoorganic-chemistry.org The reactivity in these alkylations depends on the electrophile, with reactivity increasing in the order of chloride < bromide < iodide for the leaving group. d-nb.info

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its precursors. rsc.org As demonstrated in the stereoselective synthesis of exo-norbornane-2-carboxaldehyde, changing the reaction atmosphere from argon to carbon monoxide significantly improved the yield. tandfonline.com

In reductive amination and reduction reactions involving hydrazine, the choice of solvent and the stoichiometry of the reagents are critical. For example, studies on the reduction of nitroarenes using hydrazine hydrate have shown that solvents like ethanol (B145695) provide significantly better results than others such as acetonitrile (B52724) or toluene. researchgate.net The amount of hydrazine hydrate used also has a direct impact on the reaction's success, with an optimal amount needing to be determined experimentally. researchgate.net

For alkylation reactions, factors such as the nature of the leaving group on the norbornyl electrophile and the steric bulk of the substrate can influence the reaction rate and selectivity. d-nb.info In enzymatic processes like reductive hydrazination, optimization would involve parameters such as pH, temperature, enzyme concentration, and substrate loading to achieve maximum conversion and efficiency. nih.gov

Preparation of this compound Salts and Protected Forms

The preparation of this compound often proceeds through the formation of salts or by using protecting groups to control reactivity. These strategies are essential for achieving the desired final product with high purity and yield.

A common and fundamental method for synthesizing hydrazine derivatives involves the formation of hydrazones. numberanalytics.comnumberanalytics.com This reaction is a condensation reaction between a carbonyl compound (an aldehyde or ketone) and a hydrazine derivative. numberanalytics.comnumberanalytics.com The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. numberanalytics.com This process is typically catalyzed by acid. numberanalytics.com

Aldehydes and ketones can be converted to their hydrazone derivatives by reacting them with hydrazine (H₂NNH₂). libretexts.org This reaction is a variation of imine formation. libretexts.org The resulting hydrazone can then be further reacted to yield the desired hydrazine derivative. For instance, the Wolff-Kishner reduction utilizes the formation of a hydrazone intermediate, which is then treated with a base at high temperatures to produce the corresponding alkane. libretexts.org

The synthesis of hydrazones can be achieved through various methods, including:

The reaction of arylhydrazines and alcohols in a catalytic acceptorless dehydrogenative coupling, which selectively produces arylhydrazones. organic-chemistry.org

Gold-catalyzed hydrohydrazidation of alkynes with hydrazides. organic-chemistry.org

Electrooxidation of benzylic C(sp³)-H bonds. organic-chemistry.org

In the context of preparing this compound, a plausible synthetic route would involve the reaction of 2-norbornanecarboxaldehyde with hydrazine to form the corresponding hydrazone. This hydrazone can then be reduced to yield this compound.

A general representation of hydrazone formation is depicted in the scheme below: R-CHO + H₂NNH₂ → R-CH=NNH₂ + H₂O

Protecting groups are frequently employed in the synthesis of complex molecules to prevent unwanted side reactions at specific functional groups. In the case of hydrazines, the nitrogen atoms are nucleophilic and can react with various electrophiles. Protecting one or both nitrogen atoms allows for selective reactions at other parts of the molecule.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines. semanticscholar.org It is stable under basic conditions and resistant to many nucleophiles, but can be easily removed under mild acidic conditions. semanticscholar.org Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common reagent for introducing the Boc group, often in the presence of a base catalyst. semanticscholar.org However, a solvent-free method for Boc protection of hydrazines using molten Boc₂O without a catalyst has also been reported. semanticscholar.org

Other protecting groups for hydrazines include the benzyloxycarbonyl (Z) and trichloroethyloxycarbonyl (Troc) groups. semanticscholar.org The choice of protecting group depends on the specific reaction conditions and the desired final product. For instance, 1,2-disubstituted hydrazines have been synthesized by first protecting both nitrogen atoms by benzoylation before alkylation. psu.edu

In the synthesis of this compound derivatives, a protecting group could be introduced at the initial hydrazine stage or after the formation of the this compound moiety. For example, reacting this compound with Boc₂O would yield the N-Boc protected derivative. This protected form can then be used in subsequent reactions where the unprotected hydrazine would be too reactive.

Protecting GroupReagent for IntroductionCleavage Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Mild acid
Benzyloxycarbonyl (Z)Benzyl chloroformateCatalytic hydrogenolysis
Trichloroethyloxycarbonyl (Troc)2,2,2-Trichloroethyl chloroformateReductive cleavage (e.g., Zn/acetic acid)

Chemo- and Regioselective Considerations in Synthesis

Chemoselectivity and regioselectivity are crucial concepts in organic synthesis, particularly when dealing with molecules containing multiple functional groups or reactive sites.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple, different functional groups. slideshare.net For example, in a molecule containing both a carbonyl group and a nitro group, a reducing agent might selectively reduce the carbonyl group while leaving the nitro group intact. slideshare.net

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a reaction that can, in principle, yield more than one. researchgate.net An example is the addition of an unsymmetrical reagent to an unsymmetrical alkene, where one of the two possible products is formed preferentially.

In the synthesis of this compound and its derivatives, several chemo- and regioselective challenges can arise. For instance, in the reduction of a hydrazone precursor derived from 2-norbornanecarboxaldehyde, the reducing agent must selectively reduce the C=N double bond of the hydrazone without affecting other functional groups that might be present in the molecule.

Furthermore, if substituted norbornane (B1196662) derivatives are used, the regioselectivity of reactions becomes important. The bulky bicyclic structure of the norbornyl group can influence the stereochemical outcome of reactions at the methylhydrazine side chain.

The choice of reagents and reaction conditions plays a critical role in controlling chemo- and regioselectivity. For example, nickel(II)-hydrazineylpyridine has been used as a catalyst for the regioselective synthesis of α-benzyl substituted β-hydroxy ketones. rsc.org In the synthesis of substituted hydrazines, palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines has been shown to be highly regioselective. organic-chemistry.org

Careful consideration of these selective aspects is essential for the successful and efficient synthesis of this compound and its derivatives, ensuring the desired isomer is obtained with high purity.

Reactivity and Mechanistic Studies of 2 Norbornylmethyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group is the center of the molecule's nucleophilic character, participating in a range of chemical transformations.

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction is a type of nucleophilic addition-elimination. chemguide.co.uk

(2-Norbornylmethyl)hydrazine is expected to react with aldehydes and ketones to yield the corresponding (2-norbornylmethyl)hydrazones. The reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon. numberanalytics.com This is followed by the elimination of a water molecule to form a new carbon-nitrogen double bond, characteristic of a hydrazone. numberanalytics.comnumberanalytics.comsoeagra.com The general mechanism begins with the nucleophilic attack to form a tetrahedral intermediate, followed by proton transfer and dehydration. numberanalytics.comsoeagra.com

If the resulting hydrazone still possesses a reactive N-H group, it can, in some cases, react with a second equivalent of the carbonyl compound to form an azine. wikipedia.org However, given the substitution on one of the nitrogen atoms in this compound, the primary product with a carbonyl compound will be the hydrazone.

These condensation reactions are often catalyzed by acid. researchgate.netimist.ma The use of an acid catalyst facilitates the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. soeagra.com

The kinetics of hydrazone formation are influenced by several factors, including the structure of the carbonyl compound, the solvent, and the pH of the reaction medium. ljmu.ac.ukbinghamton.edu The reaction rate is typically fastest in mildly acidic conditions (around pH 4-5). ljmu.ac.uknih.gov At lower pH, the hydrazine becomes extensively protonated, reducing its nucleophilicity, while at higher pH, the carbonyl group is less readily protonated. nih.gov

The bulky 2-norbornyl group in this compound likely introduces steric hindrance, which may decrease the rate of condensation compared to less hindered hydrazines. However, the reaction is still expected to proceed to form the stable hydrazone product.

The thermodynamics of hydrazone formation are generally favorable, as the reaction leads to the formation of a stable C=N double bond and the elimination of a small molecule (water). The equilibrium can be shifted towards the product by removing water as it is formed.

Table 1: Representative Pseudo-First-Order Rate Constants for Hydrazone Formation

HydrazineCarbonyl CompoundpHRate Constant (M⁻¹s⁻¹)
PhenylhydrazineBenzaldehyde7.40.1 - 1.0
2-Hydrazinopyridine2-Formylpyridine7.4> 10
HydrazideSalicylaldehyde (B1680747)7.0~0.01

Note: The data in this table are representative examples for different hydrazine derivatives and are intended to illustrate the range of reaction rates. Specific kinetic data for this compound were not available in the searched literature.

Alkylation Reactions of Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can undergo alkylation with alkyl halides. kirj.eewikipedia.org Direct alkylation can sometimes lead to a mixture of mono- and polyalkylated products. kirj.ee The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by the steric bulk of both the hydrazine and the alkylating agent, as well as the reaction conditions. researchgate.net

Given the presence of the 2-norbornylmethyl group, the terminal -NH2 group is sterically more accessible and would be the more likely site of initial alkylation. The use of protecting groups is a common strategy to control the regioselectivity and extent of alkylation in hydrazine derivatives. kirj.ee

Acylation and Sulfonylation Reactions

Similar to alkylation, the nucleophilic nitrogen atoms of this compound can react with acylating agents such as acyl chlorides and anhydrides to form acylhydrazides. organic-chemistry.orgorganic-chemistry.orgsigmaaldrich.com This reaction is a common method for the synthesis of stable hydrazide derivatives. The more nucleophilic and less sterically hindered terminal nitrogen is the preferred site of acylation. researchgate.net

Sulfonylation occurs when the hydrazine reacts with a sulfonyl chloride. magtech.com.cn This reaction results in the formation of a sulfonamide linkage. The reactivity and conditions for sulfonylation are analogous to those for acylation.

Reductive Transformations of this compound

The primary reductive transformation involving this compound is likely to be the reduction of its corresponding hydrazone derivatives. The Wolff-Kishner reduction is a classic organic reaction that reduces a hydrazone to the corresponding alkane under basic conditions. libretexts.orgchemistrysteps.com

This two-step process first involves the formation of the hydrazone from a ketone or aldehyde. The hydrazone is then treated with a strong base, such as potassium hydroxide, at high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. chemistrysteps.com The mechanism involves the deprotonation of the N-H group, followed by a series of steps that ultimately lead to the expulsion of nitrogen gas (N2) and the formation of a C-H bond, effectively reducing the carbonyl group to a methylene (B1212753) group. chemistrysteps.com

Another method for the reduction of hydrazines and their derivatives involves catalytic hydrogenation. However, the conditions for such reductions can also lead to the cleavage of the N-N bond.

Cleavage of the N-N Bond

The nitrogen-nitrogen single bond in hydrazine and its derivatives is relatively weak and can be cleaved under various conditions, most notably through reductive pathways. For substituted hydrazines like this compound, reductive cleavage of the N-N bond is a significant transformation, leading to the formation of the corresponding primary amine.

A variety of reducing agents have been shown to be effective for the N-N bond cleavage in substituted hydrazines. These reactions are of considerable importance in organic synthesis as they provide a route to amines from hydrazine precursors. Common methods for the reductive cleavage of N-N bonds in hydrazine derivatives include the use of dissolving metals, catalytic hydrogenation, and reduction with metal salts. nih.govpsu.edu For instance, reagents like zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia (B1221849) have been successfully employed for the reduction of 1,2-disubstituted hydrazines. nih.gov The efficiency of these reagents often depends on the nature of the substituents on the hydrazine nitrogen atoms. psu.edu

More modern and milder methods have also been developed. For example, aqueous titanium(III) trichloride (B1173362) has been reported as an effective reagent for the reductive cleavage of N-N bonds in a variety of hydrazines, proceeding smoothly under acidic, neutral, or basic conditions. lookchem.com This method is particularly useful as it is compatible with various functional groups that might be sensitive to other reducing agents. lookchem.com

The general mechanism for reductive N-N bond cleavage involves the transfer of electrons to the hydrazine, followed by protonation and subsequent cleavage of the weakened N-N bond to yield two amine molecules. In the case of this compound, this would result in the formation of (2-norbornylmethyl)amine and ammonia.

Reduction to Amines

The reduction of this compound to (2-norbornylmethyl)amine is a key reaction that underscores the utility of hydrazines as synthetic intermediates. This transformation is a specific instance of the N-N bond cleavage discussed previously.

Catalytic hydrogenation is a widely used method for the reduction of hydrazines to amines. Catalysts such as Raney Nickel (Ra-Ni), platinum oxide (PtO₂), and palladium on carbon (Pd/C) are commonly employed. lookchem.com However, these methods can sometimes lead to side reactions, especially if other reducible functional groups are present in the molecule. lookchem.com

A noteworthy method for the selective reduction of the carbon-carbon double bond in the presence of a hydrazine moiety has been demonstrated in the hydrogenation of 5-ethylidene-2-norbornene using hydrazine hydrate (B1144303) in the presence of an oxidizing agent and a copper(II) catalyst. google.com This suggests that the reactivity of different parts of a molecule containing a norbornyl group and a nitrogen-containing functional group can be selectively controlled.

The following table provides examples of reducing agents used for the conversion of substituted hydrazines to amines, which are analogous to the expected reduction of this compound.

Hydrazine Substrate (Analog)Reducing Agent/CatalystProductReference
2-Naphthylhydrazineaq. TiCl₃2-Naphthylamine lookchem.com
N-Acetyl-N'-phenylhydrazineSodium in liquid ammoniaAniline and Acetamide nih.gov
N-Toluene-p-sulfonyl-N'-phenylhydrazineZinc in acetic acidAniline and Toluene-p-sulfonamide nih.gov

Oxidative Transformations of this compound

The hydrazine functional group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and the reaction conditions. The primary oxidation products of monosubstituted hydrazines like this compound are typically diazenes.

Formation of Diazenes and Related Oxidized Species

The oxidation of alkylhydrazines is a fundamental process that can lead to the formation of highly reactive intermediates. The initial step in the oxidation of a monosubstituted hydrazine is the formation of a diazene (B1210634) (also known as a diimide), which in the case of this compound would be (2-norbornylmethyl)diazene.

This transformation can be achieved using a variety of oxidizing agents. Studies on the oxidation of arylalkylhydrazines have shown that the reaction often proceeds via a diazene intermediate. researchgate.net These diazenes are generally unstable and can undergo further reactions. For instance, in the context of enzyme inhibition, the enzyme itself can catalyze the conversion of a hydrazine to a diazene, which then may react with molecular oxygen to form an alkyl radical and dinitrogen. researchgate.net

In some cases, the oxidation can proceed further. For example, the oxidation of 1-carbamoyl-substituted bicyclo[2.2.1]heptane derivatives, which are structurally related to this compound, has been studied, indicating the propensity of these bicyclic systems to undergo oxidative transformations. researchgate.net

Mechanistic Pathways of Oxidation

The mechanism of hydrazine oxidation has been a subject of significant interest. For monosubstituted hydrazines, the oxidation process is believed to initiate with a one-electron oxidation to form a hydrazyl radical. This radical can then undergo further oxidation or disproportionation.

In the case of enzymatic oxidation of arylalkylhydrazines by monoamine oxidases, a proposed mechanism involves the enzyme-catalyzed conversion of the hydrazine to a diazene. researchgate.net This diazene, in the presence of oxygen, can then form an alkyl radical, nitrogen gas, and a superoxide (B77818) anion. researchgate.net This radical species is often responsible for the biological activity or toxicity of hydrazine derivatives.

Model studies on the oxidation of methylhydrazine have suggested that an inactive methylhydrazone/azo form of an enzyme cofactor is formed, which can then be converted back to the active form in the presence of oxygen. nih.gov This highlights the complex, multi-step nature of hydrazine oxidation. The bulky norbornyl group in this compound is likely to influence the stereochemistry and rate of these oxidative processes.

Cyclization Reactions Involving the Norbornyl and Hydrazine Moieties

The rigid, bicyclic structure of the norbornyl group and the nucleophilic nature of the hydrazine moiety can facilitate intramolecular cyclization reactions under appropriate conditions, leading to the formation of novel heterocyclic systems.

Intramolecular Cyclizations

Intramolecular cyclization reactions of molecules containing both a norbornyl (or norbornenyl) group and a reactive side chain are well-documented in the literature. nih.gov These reactions can be promoted by acids, bases, or transition metal catalysts and often proceed with high stereoselectivity due to the conformational constraints of the bicyclic system.

Furthermore, the synthesis of bridged bicyclic hydrazines has been achieved through the cyclization of endocyclic N-acylhydrazonium intermediates. ru.nl These studies demonstrate that the hydrazine nitrogen atoms can readily participate in ring-forming reactions. It is conceivable that a derivative of this compound, for example, one bearing an electrophilic center on the norbornyl ring, could undergo intramolecular cyclization to form a novel polycyclic hydrazine derivative.

Derivatization and Analog Synthesis of 2 Norbornylmethyl Hydrazine

N-Substitution Reactions for Hydrazine (B178648) Derivative Synthesis

The nucleophilic nature of the hydrazine group is the primary focus for derivatization through N-substitution. Standard synthetic methodologies for hydrazine alkylation, acylation, and condensation can be readily applied to (2-norbornylmethyl)hydrazine to yield a variety of substituted derivatives.

The nitrogen atoms of the hydrazine moiety in this compound can be functionalized to create a library of substituted analogs. The degree of substitution can be controlled by the choice of reagents and reaction conditions.

Mono-substitution: Mono-substituted derivatives are typically prepared via reductive amination. This involves the condensation of this compound with an aldehyde or ketone to form a hydrazone, which is subsequently reduced using agents like sodium borohydride (B1222165) or sodium cyanoborohydride. This method selectively yields N'-substituted products. Direct alkylation with one equivalent of an alkyl halide under basic conditions can also be employed, though it may produce mixtures of mono- and di-substituted products.

Di-substitution: Di-substituted analogs can be synthesized through several routes. Symmetrical N',N'-disubstituted derivatives can be achieved by reductive amination with an excess of the carbonyl compound or by exhaustive alkylation with an appropriate alkyl halide. researchgate.net The synthesis of unsymmetrical N',N'-disubstituted compounds requires a stepwise approach, for instance, by first introducing one substituent via reductive amination and then adding a different alkyl group using an alkyl halide.

Tri-substitution: The synthesis of tri-substituted derivatives involves the functionalization of both nitrogen atoms. For example, a 1-(2-norbornylmethyl)-2,2-dialkylhydrazine can be prepared by first synthesizing the N'-monoalkyl derivative, followed by reductive amination or direct alkylation to introduce two identical substituents on the terminal nitrogen.

Established synthetic methods for creating substituted hydrazines, such as direct reductive alkylation or acylation, are applicable. organic-chemistry.org For instance, N'-alkylation can be effectively achieved through reactions featuring the installation, alkylation, and subsequent removal of a protecting group like trifluoroacetyl. scholaris.ca

Table 1: Representative N-Substitution Reactions for this compound.
Substitution TypeGeneral ReactionReagentsPotential Product
Mono-alkylationReductive Amination1. Aldehyde/Ketone (R1COR2) 2. Reducing Agent (e.g., NaBH4)1-(2-Norbornylmethyl)-2-(alkyl)hydrazine
Di-alkylationDirect AlkylationAlkyl Halide (R-X, excess), Base1-(2-Norbornylmethyl)-2,2-(dialkyl)hydrazine
Mono-acylationAcylationAcyl Chloride (RCOCl), Base1-Acyl-2-(2-norbornylmethyl)hydrazine

The hydrazine functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net By reacting this compound with appropriate bifunctional reagents, a range of heterocyclic systems bearing the norbornylmethyl substituent can be constructed.

Pyrazoles and Pyrazolones: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical method for pyrazole (B372694) synthesis. Thus, treating this compound with a β-diketone like acetylacetone (B45752) would yield a 1-(2-norbornylmethyl)-3,5-dimethylpyrazole. Similarly, reaction with a β-ketoester such as ethyl acetoacetate (B1235776) would lead to the corresponding pyrazolone (B3327878) derivative. Multicomponent reactions are also a powerful tool for constructing complex pyrazole-containing heterocycles from a hydrazine starting material. nih.gov

Pyridazines: Pyridazine rings can be formed through the condensation of hydrazines with 1,4-dicarbonyl compounds. For example, reaction with 2,5-hexanedione (B30556) would produce a 1-(2-norbornylmethyl)-3,6-dimethyl-1,4,5,6-tetrahydropyridazine, which could be subsequently oxidized to the aromatic pyridazine.

1,2,4-Triazoles: Substituted 1,2,4-triazoles can be prepared from hydrazine derivatives. One common route involves the acylation of this compound to form an acylhydrazide, followed by reaction with an imidate or a similar one-carbon synthon.

The synthesis of these heterocycles provides a means to embed the rigid norbornyl group within a larger, functional chemical architecture, significantly expanding the structural diversity of accessible analogs. researchgate.net

Functionalization of the Norbornyl Skeleton

The hydrocarbon framework of the norbornane (B1196662) ring offers a second frontier for derivatization. While generally less reactive than the hydrazine moiety, its C-H bonds can be functionalized using modern synthetic methods, and its rigid stereochemistry allows for precise control over the spatial arrangement of new substituents.

Remote C-H functionalization strategies enable the selective activation of C-H bonds that are distant from existing functional groups. researchgate.netrepec.org In the context of this compound, the hydrazine moiety could potentially be used as a directing group to guide a transition-metal catalyst to specific C-H bonds on the norbornyl ring.

This approach typically involves the formation of a metallacycle intermediate that brings the catalyst into proximity with a targeted C-H bond. For instance, a palladium-catalyzed reaction could be directed to the C5 or C6 positions of the norbornyl ring. nih.gov The success of such a strategy would depend on the design of a suitable ligand and a directing group template that can coordinate to both the metal center and the hydrazine nitrogen atoms. This would allow for the introduction of various functional groups, such as aryl or alkyl moieties, at positions that are not easily accessible through classical synthetic routes.

The bicyclic structure of norbornane is prochiral and possesses distinct, sterically different faces (exo and endo). This inherent feature provides a basis for stereocontrolled functionalization. core.ac.uk

Diastereoselectivity: Many reactions on the norbornyl skeleton exhibit high diastereoselectivity, with reagents preferentially attacking the less sterically hindered exo face. For example, epoxidation or hydroboration of a norbornene derivative would predominantly yield the exo product. This principle can be applied to norbornyl precursors of this compound to install functional groups with a defined relative stereochemistry.

Enantioselectivity: Achieving enantioselectivity in the functionalization of the norbornyl ring requires the use of chiral reagents, catalysts, or auxiliaries. Asymmetric synthesis techniques can differentiate between the two enantiotopic faces of a prochiral norbornyl substrate. For example, an asymmetric Diels-Alder reaction to form the norbornene skeleton or an enantioselective C-H activation step could establish a specific absolute stereochemistry. A reaction is stereoselective when it favors the formation of one stereoisomer over another, while it is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org The well-studied nature of the nonclassical 2-norbornyl cation highlights the unique electronic and steric factors that govern the stereochemical outcome of reactions at this framework. github.io

Synthesis of Poly-Norbornyl Hydrazine Structures

The synthesis of polymers incorporating the this compound unit can lead to materials with unique properties derived from both the rigid polynorbornene backbone and the functional hydrazine side chains. A prominent method for creating such polymers is Ring-Opening Metathesis Polymerization (ROMP). researchgate.netrsc.org

The general strategy involves the synthesis of a functionalized norbornene monomer that contains the this compound moiety. This could be achieved by attaching a norbornene derivative to the N' nitrogen of this compound via an amide or other suitable linkage.

Table 2: Proposed Synthesis of a Polynorbornene with Hydrazine Side-Chains.
StepDescriptionExample Reaction
1. Monomer SynthesisCoupling of a norbornene derivative (e.g., 5-norbornene-2-carboxylic acid) with this compound.Amide coupling using DCC or EDC.
2. PolymerizationROMP of the synthesized monomer using a ruthenium-based catalyst (e.g., Grubbs' catalyst).Solution polymerization in an appropriate organic solvent.
3. Resulting PolymerA polynorbornene backbone with pendant N-(2-norbornylmethyl)hydrazide side chains.[Poly(N-(5-norbornene-2-carbonyl)-N'-(2-norbornylmethyl)hydrazine)]

The resulting polymer would feature a robust, thermally stable polynorbornene main chain. mdpi.com The pendant hydrazine groups could serve as sites for further post-polymerization modification, cross-linking, or as ligands for metal coordination, opening avenues for the development of novel functional materials. The synthesis of such biohybrid materials by grafting polynorbornenes from biological surfaces has also been explored, suggesting diverse potential applications. acs.org

Generation of Isotopic Analogs for Mechanistic Investigations

The use of isotopic labeling is a powerful and versatile technique in scientific research for the detailed study of reaction pathways and mechanisms. core.ac.ukwikipedia.org By replacing specific atoms within a molecule with their heavier, non-radioactive isotopes, researchers can track the transformation of molecules, elucidate complex reaction sequences, and gain insight into the kinetic and dynamic processes involved. wikipedia.orgias.ac.in For a compound such as this compound, the strategic incorporation of isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide invaluable data for mechanistic investigations.

Isotopically labeled compounds are particularly useful in several key areas of mechanistic study. They allow for the differentiation between proposed reaction pathways by tracking the position of the label in the products. wikipedia.org Furthermore, the measurement of kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution, can help identify the rate-determining step of a reaction and provide information about the transition state geometry. chem-station.com In metabolic studies, labeled compounds are essential for tracing the biotransformation of a molecule and identifying its metabolites. hwb.gov.in

The synthesis of isotopically labeled analogs of this compound would involve the use of labeled starting materials or reagents in the synthetic route. For instance, deuterium labeling on the norbornyl scaffold could be achieved through the reduction of a corresponding ketone precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). iitd.ac.in Specific C-H bonds can be exchanged for C-D bonds using catalytic hydrogen/deuterium exchange reactions, often employing deuterium oxide (D₂O) as the deuterium source. chem-station.com

For the introduction of nitrogen-15 into the hydrazine moiety, commercially available ¹⁵N-labeled hydrazine (H₂¹⁵N¹⁵NH₂) could be utilized as a starting material in a reductive amination reaction with 2-norbornanecarboxaldehyde. sigmaaldrich.com This would result in this compound with both nitrogen atoms labeled, which would be particularly useful for tracking the fate of the hydrazine group in metabolic or degradation studies. asm.org

The following interactive table outlines potential isotopic analogs of this compound and their specific applications in mechanistic investigations.

Isotopic AnalogLabel PositionPotential Synthetic Precursor/ReagentApplication in Mechanistic Studies
(2-Norbornylmethyl-[¹⁵N₂])hydrazineBoth nitrogen atoms of the hydrazine group¹⁵N₂-HydrazineTo trace the metabolic fate of the hydrazine moiety; to study reactions involving N-N bond cleavage. asm.org
([²H₂]-2-Norbornylmethyl)hydrazineMethylene (B1212753) bridge of the norbornyl group2-Norbornanecarboxaldehyde and a deuterated reducing agentTo investigate kinetic isotope effects in reactions involving C-H bond activation at the methylene bridge.
(2-Norbornyl-[¹³C]-methyl)hydrazineMethyl group carbon2-Norbornyl-[¹³C]-methanolTo follow the carbon skeleton in rearrangement reactions of the norbornyl system. core.ac.uk
This compound-d₃Amine protons of the hydrazine groupThis compound and D₂OTo study proton exchange mechanisms and the role of the amine protons in hydrogen bonding or as leaving groups. wikipedia.org

The analysis of the products and intermediates from reactions involving these labeled compounds would typically be carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Mass spectrometry can distinguish between labeled and unlabeled molecules based on their mass-to-charge ratio, while NMR spectroscopy can provide precise information about the location of the isotopic label within the molecular structure. wikipedia.orghwb.gov.in Through these powerful analytical techniques, the generation and use of isotopic analogs of this compound can offer profound insights into its chemical and biological behavior.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of organic molecules. For (2-Norbornylmethyl)hydrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the norbornane (B1196662) framework and the methylhydrazine side chain. The chemical shifts are influenced by the rigid bicyclic structure, which results in distinct magnetic environments for the exo and endo protons and carbons.

¹H NMR Spectroscopy: The proton spectrum would show complex multiplets for the norbornane protons due to intricate spin-spin coupling networks. The bridgehead protons (H-1 and H-4) would likely appear as broad singlets or multiplets in the range of δ 2.2-2.5 ppm. The protons on the two-carbon bridge (C-5 and C-6) and the one-carbon bridge (C-7) would resonate at higher fields, typically between δ 1.0 and 1.8 ppm. The proton at C-2, being attached to the substituent, would be shifted downfield. The methylene (B1212753) protons of the -CH₂-NH-NH₂ group would likely appear as a doublet or a more complex multiplet, further downfield due to the electronegativity of the adjacent nitrogen atoms. The protons on the hydrazine (B178648) group (-NH-NH₂) would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, unless there is accidental chemical shift equivalence. The bridgehead carbons (C-1 and C-4) are expected to resonate around δ 35-45 ppm. The carbons of the two-carbon and one-carbon bridges (C-5, C-6, and C-7) would appear in the upfield region of the spectrum. The C-2 carbon, bearing the methylhydrazine substituent, and the methylene carbon of the side chain would be deshielded and appear at lower field.

Predicted ¹H NMR Chemical Shift Assignments for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-12.2 - 2.5br s
H-2 (exo/endo)1.5 - 2.0m
H-3 (exo/endo)1.2 - 1.8m
H-42.2 - 2.5br s
H-5 (exo/endo)1.0 - 1.6m
H-6 (exo/endo)1.0 - 1.6m
H-7 (syn/anti)1.1 - 1.7m
-CH₂-N2.5 - 3.0d or m
-NH-NH₂Variablebr s

Predicted ¹³C NMR Chemical Shift Assignments for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-135 - 45
C-230 - 40
C-325 - 35
C-435 - 45
C-520 - 30
C-620 - 30
C-730 - 40
-CH₂-N50 - 60

To overcome the signal overlap in the ¹H NMR spectrum and to establish the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling network, allowing for the tracing of proton connectivity within the norbornane skeleton and the side chain. For instance, cross-peaks would be observed between the bridgehead protons (H-1, H-4) and their adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for example, by showing a correlation between the methylene protons of the side chain and the C-2 and C-3 carbons of the norbornane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the substituent at C-2 (i.e., whether it is in the exo or endo position) by observing cross-peaks between the protons of the methylhydrazine side chain and specific protons of the norbornane framework.

While the norbornane framework is rigid, the -CH₂-NH-NH₂ side chain possesses conformational flexibility due to rotation around the C-C and C-N single bonds. Dynamic NMR studies, involving variable temperature experiments, could provide insights into the rotational barriers and the preferred conformations of this side chain. However, for a relatively small and flexible side chain, these effects might only be observable at very low temperatures.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₈H₁₆N₂. The calculated exact mass for this formula would be compared with the experimentally measured value to confirm the elemental composition.

Predicted High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated m/z
[M]⁺•C₈H₁₆N₂140.1313
[M+H]⁺C₈H₁₇N₂141.1386

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides valuable information about the structure of the original molecule. The fragmentation of this compound would likely proceed through several characteristic pathways.

A primary fragmentation pathway would be alpha-cleavage , which is the cleavage of the bond beta to the nitrogen atom. In this case, cleavage of the C2-CH₂ bond would be expected, leading to the formation of a stable hydrazinylmethyl radical and a norbornyl cation, or vice versa. Another likely alpha-cleavage would involve the C-N bond, generating a norbornylmethyl radical and a hydrazinyl cation.

Fragmentation of the norbornane ring itself is also expected, following pathways characteristic of bicyclo[2.2.1]heptane systems. This can involve retro-Diels-Alder reactions (if unsaturation is present, which is not the case here) or other complex rearrangements leading to the loss of small neutral molecules like ethylene (B1197577).

The mass spectrum of the closely related endo-2-aminonorbornane shows a base peak corresponding to the loss of an amino group, which suggests that cleavage of the C-N bond is a favorable fragmentation pathway for 2-substituted norbornanes containing nitrogen. A similar fragmentation would be anticipated for this compound.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
109[C₇H₁₁NH₂]⁺•Loss of NH₂
95[C₇H₁₁]⁺Loss of CH₂NHNH₂
81[C₆H₉]⁺Fragmentation of norbornane ring
67[C₅H₇]⁺Fragmentation of norbornane ring
45[CH₂NHNH₂]⁺Cleavage of C2-CH₂ bond

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is best understood by considering the contributions from its two primary components: the rigid bicyclic norbornyl skeleton and the flexible methylhydrazine side chain. While a complete experimental spectrum for this specific compound is not widely published, a detailed analysis can be constructed based on well-established group frequencies for its constituent parts. libretexts.orgmsu.edu

The hydrazine moiety (-NH-NH₂) gives rise to several characteristic bands:

N-H Stretching: The -NH₂ group typically displays two stretching vibrations in the 3200-3400 cm⁻¹ region: an asymmetric stretch and a symmetric stretch. The N-H stretch of the secondary amine appears in a similar region. The precise location and broadening of these bands are highly sensitive to hydrogen bonding. nih.gov

N-H Bending: The scissoring vibration of the -NH₂ group is expected to produce a band in the 1590-1650 cm⁻¹ range. libretexts.org

N-N Stretching: The N-N single bond stretch is often weak in IR spectra but more prominent in Raman spectra, typically appearing in the 1000-1100 cm⁻¹ region. researchgate.net

The norbornyl group contributes vibrations primarily from its C-H and C-C bonds:

C-H Stretching: Stretching vibrations for the sp³-hybridized carbons of the norbornyl cage are found in the 2850-3000 cm⁻¹ region. libretexts.org

CH₂ Bending/Scissoring: These vibrations occur around 1450-1470 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands corresponding to various C-C stretching and C-H bending, rocking, and twisting modes characteristic of the rigid bicyclic structure.

An interactive data table summarizing the expected characteristic vibrational frequencies for this compound is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IntensityNotes
Hydrazine (-NH₂)Asymmetric N-H Stretch~3350 - 3400Medium-StrongPosition and width are highly sensitive to hydrogen bonding. nih.govosti.gov
Hydrazine (-NH₂)Symmetric N-H Stretch~3250 - 3300Medium-StrongPosition and width are highly sensitive to hydrogen bonding. nih.govosti.gov
Hydrazine (-NH₂)N-H Bending (Scissoring)~1590 - 1650Medium-VariableA key indicator for the presence of the primary amine group. libretexts.org
Hydrazine (-N-N-)N-N Stretch~1000 - 1100Weak (IR), Strong (Raman)Often more easily identified in the Raman spectrum. researchgate.net
Norbornyl/Methyl (-CHx)C-H Stretch~2850 - 3000StrongCharacteristic of saturated hydrocarbon frameworks. libretexts.org
Norbornyl/Methyl (-CH₂)C-H Bending (Scissoring)~1450 - 1470MediumPart of the complex fingerprint region.
Norbornyl SkeletonC-C Stretches & Bends< 1400VariableA complex pattern of bands unique to the bicyclic structure. acs.org

The presence of both hydrogen bond donors (N-H groups) and acceptors (lone pairs on nitrogen atoms) allows this compound to form extensive intermolecular hydrogen bonds, particularly in the condensed (liquid or solid) phases. Vibrational spectroscopy is exceptionally sensitive to these interactions. nih.govnih.gov

The formation of N-H···N hydrogen bonds leads to predictable changes in the IR and Raman spectra:

Broadening of N-H Stretching Bands: In the absence of hydrogen bonding (e.g., in a dilute gas phase), N-H stretching bands are relatively sharp. In the solid or liquid state, the formation of a hydrogen bonding network causes these bands to become significantly broader.

Red Shift of N-H Frequencies: The N-H bond is weakened upon participation in a hydrogen bond, which lowers the energy required to excite its stretching vibration. This results in a shift of the N-H stretching bands to lower wavenumbers (a "red shift") compared to the free molecule. The magnitude of this shift often correlates with the strength of the hydrogen bond. nih.gov

High-pressure spectroscopic studies on hydrazine (N₂H₄) have demonstrated that increasing pressure strengthens the hydrogen bonding network, leading to dramatic softening (shifting to lower frequency) of the N-H stretching modes. nih.govresearchgate.netresearchgate.net A similar effect would be anticipated for this compound, where the analysis of N-H band position and shape under varying conditions could provide valuable information about the strength and dynamics of its hydrogen bond network.

X-ray Crystallography of this compound Derivatives

A crystallographic study would reveal the precise molecular conformation of this compound in the solid state. The norbornyl group is a conformationally rigid bicyclic system, and its geometry is well-characterized. acs.org The key conformational variables would be the torsion angles associated with the C-C-N and C-N-N bonds of the side chain, which dictate the orientation of the hydrazine group relative to the bulky norbornyl cage.

In the solid state, molecules would pack in the crystal lattice to maximize favorable intermolecular interactions, primarily the strong N-H···N hydrogen bonds. Studies on various hydrazine derivatives consistently show that hydrogen bonding is the dominant force controlling the crystal packing. mdpi.comnih.gov Molecules often arrange into well-defined motifs such as dimers or extended one-, two-, or three-dimensional networks, stabilized by these interactions.

The primary intermolecular interaction in crystalline this compound or its simple salts would be hydrogen bonding. The hydrazine moiety provides multiple donor and acceptor sites, leading to the potential for a robust and complex hydrogen-bonded network. For instance, the terminal -NH₂ group can donate two hydrogen bonds and accept lone-pair electrons, while the secondary amine can donate one and accept one.

Crystal engineering principles could be applied to design novel solid-state architectures. By co-crystallizing this compound with different molecules (e.g., dicarboxylic acids), it would be possible to form new materials where the supramolecular assembly is guided by specific and predictable hydrogen bonding patterns. The analysis of such crystal structures provides precise geometric data on these interactions, as shown in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)Significance in Crystal Packing
Hydrogen BondN-HN2.9 - 3.2150 - 180Primary directional force. mdpi.com
Van der WaalsC-HH-C> 3.5N/ANon-directional space-filling.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)

The this compound molecule is chiral due to the presence of multiple stereocenters within the norbornane framework. Therefore, it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying and characterizing such chiral molecules. nih.govnih.gov

The resulting CD spectrum is a unique fingerprint for a specific enantiomer. Its mirror-image counterpart will produce a CD spectrum of equal magnitude but opposite sign at all wavelengths. This property makes CD spectroscopy an invaluable tool for:

Distinguishing between enantiomers.

Determining enantiomeric excess (ee) or optical purity.

Assigning absolute configuration , often through comparison with theoretical calculations. epa.gov

The synthesis of chiral hydrazines is an active area of research, as these compounds are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. researchgate.netnih.gov Chiroptical methods are critical for confirming the stereochemical outcome of asymmetric syntheses that produce these compounds.

Computational and Theoretical Investigations of 2 Norbornylmethyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of molecular properties from first principles. These methods solve the Schrödinger equation (or an approximation of it) for a given molecule to yield information about its energy, structure, and electron distribution. For organic molecules of moderate size, such as (2-Norbornylmethyl)hydrazine, DFT offers a favorable balance between accuracy and computational cost. mdpi.com

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, this process involves optimizing bond lengths, bond angles, and dihedral angles.

The conformational analysis of this compound is particularly interesting due to the interplay between the rigid norbornane (B1196662) skeleton and the flexible methylhydrazine side chain. The norbornane group itself is a strained bicyclic system with a fixed boat-like conformation. youtube.com The primary conformational freedom arises from the rotation around the C-C and C-N single bonds of the side chain.

Key aspects of the conformational analysis would include:

Rotation around the C(norbornyl)-CH2 bond: This determines the orientation of the methylhydrazine group relative to the bicyclic cage. Steric hindrance between the hydrazine (B178648) group and the hydrogens on the norbornane frame will dictate the preferred rotamers.

Rotation around the CH2-NH bond: This governs the position of the hydrazine's nitrogen atoms.

N-N Torsional Angle: Like the parent hydrazine molecule, the dihedral angle around the N-N bond is crucial. Hydrazine derivatives typically prefer a gauche conformation due to the stabilizing interaction between the lone pair on one nitrogen and the σ* antibonding orbital of an N-H bond on the adjacent nitrogen (nN → σ*N–H). acs.org

Computational studies on similar rigid molecules and hydrazine derivatives can predict the relative energies of different conformers, identifying the global minimum energy structure and other low-energy isomers that may be present at room temperature. acs.orgresearchgate.net

The electronic structure of a molecule is described by its molecular orbitals. The most important of these for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, specifically on the nitrogen lone pairs.

LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's electrophilicity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net

DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to compute these properties for hydrazine derivatives. scirp.org The analysis would reveal how the electron-donating alkyl (norbornylmethyl) group influences the energy of the HOMO and LUMO compared to unsubstituted hydrazine. The norbornylmethyl group, being an alkyl substituent, is expected to be an electron-donating group, which would raise the energy of the HOMO, potentially making the molecule more nucleophilic than hydrazine itself.

Table 1: Representative Frontier Molecular Orbital Data for this compound (Hypothetical DFT Calculation)

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO1.25Energy of the Lowest Unoccupied Molecular Orbital
ΔEGap7.10HOMO-LUMO Energy Gap (ELUMO - EHOMO)

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation.

Understanding the charge distribution within a molecule is key to predicting its interactions with other chemical species.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom in the molecule. In this compound, the nitrogen atoms of the hydrazine group are expected to carry a significant negative partial charge due to their high electronegativity and lone pairs of electrons.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing and identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative regions would be centered on the lone pairs of the two nitrogen atoms, identifying them as the primary sites for protonation or reaction with electrophiles.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those bonded to the electronegative nitrogen atoms (N-H).

The MEP map provides a clear visual guide to the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface that connects reactants to products, identifying intermediate species and, crucially, the transition states that represent the energy barriers to reaction.

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of all species along a proposed reaction coordinate. cardiff.ac.ukacs.org For this compound, several types of reactions could be investigated:

Decomposition: Hydrazine and its derivatives can decompose thermally. Computational studies can model potential decomposition pathways, such as N-N bond cleavage to form amino radicals or N-H bond cleavage. cardiff.ac.ukresearchgate.net Calculating the activation energy for each pathway can determine the most likely decomposition mechanism.

Oxidation/Reduction Reactions: Hydrazines are well-known reducing agents. A reaction mechanism, for example, the reduction of an epoxide, could be modeled. arxiv.org DFT calculations can map the entire reaction pathway, from the initial nucleophilic attack of the hydrazine nitrogen on the epoxide to the final products, identifying the rate-determining step. arxiv.org

Reactions with Electrophiles: The reaction of the hydrazine nitrogens with various electrophiles can be modeled to understand the formation of new derivatives.

The process involves locating the optimized geometries of the reactants, products, and any intermediates. Then, transition state search algorithms are used to find the saddle point on the potential energy surface that connects these minima. The energy difference between the reactants and the transition state gives the activation energy (energy barrier) of the reaction.

Computational models can predict not only whether a reaction will occur but also how fast (reactivity) and where (selectivity).

Reactivity: The reactivity of a molecule is often correlated with its global reactivity descriptors, which can be derived from the HOMO and LUMO energies. scirp.orgmdpi.com These descriptors provide a quantitative measure of different aspects of reactivity.

Table 2: Representative Global Reactivity Descriptors (Hypothetical)

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I)-EHOMO5.85Energy required to remove an electron
Electron Affinity (A)-ELUMO-1.25Energy released when an electron is added
Chemical Hardness (η)(I - A) / 23.55Resistance to change in electron configuration
Chemical Softness (S)1 / (2η)0.14Reciprocal of hardness; high value means high reactivity
Electronegativity (χ)(I + A) / 22.30Ability to attract electrons
Electrophilicity Index (ω)χ² / (2η)0.74Propensity to accept electrons

Note: These values are calculated from the hypothetical data in Table 1 and are for illustrative purposes.

A lower chemical hardness and higher chemical softness generally indicate higher reactivity. scirp.org The electrophilicity index helps quantify the molecule's ability to act as an electrophile. mdpi.com

Selectivity: In cases where a reaction can lead to multiple products (regio- or stereoselectivity), computational modeling can predict the favored outcome. This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest energy barrier will be the kinetically favored one, and its corresponding product will be the major product. For this compound, this could involve predicting whether an electrophile would react at the terminal (-NH2) or the internal (-NH-) nitrogen, or predicting the stereochemical outcome of a reaction influenced by the chiral norbornyl group.

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a molecule such as this compound, where experimental spectra may not be readily available or require unambiguous assignment, theoretical predictions are invaluable. These methods, primarily rooted in quantum mechanics, can calculate the energies and properties of a molecule's quantum states, which in turn determine its response to electromagnetic radiation. Techniques like Density Functional Theory (DFT) are commonly employed to achieve a balance between computational cost and accuracy. By solving approximations of the Schrödinger equation, these methods can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, and the vibrational frequencies that underpin Infrared (IR) and Raman spectra.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR spectra is a cornerstone of computational organic chemistry, aiding in structure elucidation and verification. The primary method for calculating NMR parameters is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process begins with finding the molecule's most stable three-dimensional structure through geometry optimization. For flexible molecules, a conformational search is necessary to identify all significant low-energy conformers, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these individual conformers.

Once the relevant geometries are obtained, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), using the formula: δ = σ_TMS - σ_sample. For more accurate results, empirical scaling factors derived from linear regression against experimental data for a set of known molecules are often applied. Modern DFT functionals and basis sets can predict ¹³C chemical shifts with a root-mean-square deviation (RMSD) of around 2.5 ppm and ¹H shifts with an RMSD of about 0.15 ppm.

While no specific computational studies on this compound are publicly available, the expected chemical shifts can be estimated based on its structure. The norbornyl moiety would exhibit complex splitting patterns and chemical shifts characteristic of strained bicyclic systems, while the methylhydrazine portion would show signals influenced by the nitrogen atoms.

Illustrative Predicted NMR Data for this compound

Below is a hypothetical table illustrating the kind of data a DFT/GIAO calculation would produce for this compound. The values are representative and not based on actual published research for this specific compound.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Norbornyl CH1.0 - 2.525 - 45
Bridgehead CH~2.3~40
Methylene (B1212753) CH₂~2.8~55
Hydrazine NH/NH₂3.0 - 4.5 (broad)-

This is an interactive data table. You can sort and filter the data.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. Computational methods, again primarily DFT, can predict these vibrations with considerable accuracy. The process involves first optimizing the molecular geometry to find a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration).

The intensity of an IR absorption band is proportional to the square of the change in the molecular dipole moment during the vibration, while Raman intensity depends on the change in polarizability. These properties are also calculated, allowing for the generation of a complete theoretical spectrum.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other approximations in the theoretical model. To improve agreement with experimental data, it is common practice to apply a uniform or mode-specific scaling factor to the computed frequencies. These theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman spectra to specific molecular motions. For this compound, characteristic vibrational modes would include N-H stretching, N-N stretching of the hydrazine group, and various C-H and C-C stretching and bending modes of the norbornyl framework.

Illustrative Predicted Vibrational Frequencies for this compound

The following table provides a hypothetical set of key vibrational frequencies and their assignments for this compound, as would be predicted by DFT calculations. Note that these are representative values for illustrative purposes only.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected IR IntensityExpected Raman Intensity
N-H Stretch (Hydrazine)3300 - 3400MediumWeak
C-H Stretch (Aliphatic)2850 - 3000StrongStrong
CH₂ Scissoring1450 - 1470MediumMedium
N-H Bend (Hydrazine)1590 - 1650MediumWeak
C-N Stretch1050 - 1150MediumMedium
N-N Stretch1000 - 1100WeakMedium
Norbornyl Skeleton Vibrations800 - 1200MediumStrong

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanical calculations are excellent for predicting properties of single, isolated molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent, over time. MD simulations model a system containing many molecules (the solute and the solvent) and calculate their trajectories by integrating Newton's laws of motion. The forces between atoms are described by a molecular mechanics force field, which is a set of parameters that approximate the potential energy of the system.

For a compound like this compound, MD simulations could provide crucial insights into its solution-phase behavior, which is often more relevant to its practical applications. Specific applications of MD simulations would include:

Conformational Analysis: Identifying the preferred shapes (conformations) of the molecule in solution and the dynamics of interconversion between them.

Solvation Structure: Characterizing the arrangement of solvent molecules around the solute, particularly around the polar hydrazine group which can form hydrogen bonds.

Transport Properties: Calculating properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

Although no specific MD simulation studies have been published for this compound, research on other hydrazine derivatives has utilized this technique to understand their thermodynamic and dynamic properties in solution. Such studies are crucial for understanding reactivity, solubility, and interactions with other molecules in a realistic environment.

Illustrative Insights from a Potential MD Simulation of this compound

This table summarizes the type of information that a molecular dynamics simulation could provide for this compound in an aqueous solution.

Property StudiedInformation Gained
Solute ConformationDistribution of dihedral angles in the ethylhydrazine side chain; stability of different conformers over time.
Solvation Shell AnalysisNumber and lifetime of hydrogen bonds between the hydrazine group and water molecules.
Radial Distribution Functions (RDF)Probability of finding water molecules at a certain distance from specific atoms (e.g., the nitrogen atoms).
Diffusion CoefficientQuantitative measure of the molecule's mobility within the solvent.

This is an interactive data table. You can sort and filter the data.

Applications of 2 Norbornylmethyl Hydrazine in Organic Synthesis and Chemical Methodology

As a Ligand Component in Metal-Catalyzed Reactions Research:The use of the norbornane (B1196662) scaffold in ligands for metal-catalyzed reactions is known. However, there is no specific research available that describes the synthesis or application of ligands derived from (2-Norbornylmethyl)hydrazine.

Design and Synthesis of Norbornyl-Hydrazine Ligands

The synthesis of ligands derived from this compound can be envisioned through several established chemical transformations. The hydrazine (B178648) functional group is a versatile handle for introducing a wide array of coordinating groups. Condensation reactions with aldehydes or ketones can readily produce hydrazone ligands. For instance, reaction with salicylaldehyde (B1680747) or its derivatives would yield Schiff base hydrazone ligands capable of coordinating with various transition metals. nih.gov Similarly, reaction with pyridine-2-carbaldehyde could generate tridentate ligands.

The general synthetic approach would involve the reaction of this compound with a suitable carbonyl compound, often in a refluxing alcoholic solvent, sometimes with a catalytic amount of acid. xiahepublishing.com The resulting hydrazone ligand would incorporate the rigid norbornyl group, which can impart specific steric bulk and conformational rigidity to the resulting metal complex. This rigidity is often a desirable feature in ligand design for catalysis, as it can influence the stereochemical outcome of a reaction.

Further functionalization could involve acylation of the hydrazine nitrogen to produce hydrazide ligands, or alkylation to create substituted hydrazine ligands. These synthetic routes provide access to a diverse library of norbornyl-hydrazine based ligands with tunable electronic and steric properties.

Investigation of Catalytic Activity and Selectivity (e.g., asymmetric catalysis)

The true potential of norbornyl-hydrazine ligands lies in their application in catalysis, particularly in asymmetric synthesis. The inherent chirality of the norbornane framework, when appropriately resolved into its enantiomers, can be exploited to create chiral catalysts. Metal complexes of chiral ligands derived from this compound could serve as effective catalysts for a variety of asymmetric transformations.

The design of such chiral ligands is a cornerstone of modern asymmetric catalysis. nih.gov For instance, a chiral norbornyl-hydrazone ligand coordinated to a rhodium or iridium center could potentially catalyze asymmetric hydrogenations. The steric hindrance provided by the norbornyl group could create a chiral pocket around the metal center, directing the approach of the substrate and leading to the preferential formation of one enantiomer of the product.

The catalytic performance of these hypothetical norbornyl-hydrazine metal complexes would need to be systematically investigated. This would involve screening different metals, ligand variations, and reaction conditions for various catalytic transformations, such as C-C bond formations, reductions, and oxidations. The selectivity, both in terms of chemoselectivity and enantioselectivity, would be of primary interest. While specific data for this compound in this context is not available, the broader success of chiral ligands in asymmetric gold catalysis mdpi.com and with chiral cyclopentadienyl (B1206354) complexes snnu.edu.cn underscores the potential of well-designed chiral norbornane-based ligands.

Potential Catalytic Application Metal Center Ligand Type Key Feature of Norbornyl Group
Asymmetric HydrogenationRh, IrChiral HydrazoneSteric bulk influencing substrate approach
Asymmetric Allylic AlkylationPdChiral HydrazideRigid backbone controlling catalyst geometry
Asymmetric CyclopropanationCu, RhChiral HydrazoneDefined chiral environment

Precursor for Advanced Materials Research (excluding final product applications)

The unique structural features of this compound also make it an interesting building block for advanced materials research, particularly in the realms of polymers and supramolecular assemblies.

The hydrazine moiety is a well-known functional group for polymer modification, especially in the context of cross-linking. Hydrazine and its derivatives can react with functional groups on polymer chains, such as aldehydes, ketones, or epoxides, to form stable covalent linkages. vectorlabs.comyaruichem.com This process, known as cross-linking, creates a network structure within the polymer, leading to enhanced mechanical properties, thermal stability, and solvent resistance.

This compound could be employed as a cross-linking agent for polymers containing complementary functional groups. For example, a polymer bearing aldehyde side chains could be effectively cross-linked by the addition of this compound. The rigid norbornyl group would be incorporated into the cross-links, potentially influencing the morphology and properties of the resulting polymer network.

Furthermore, the norbornene moiety itself is a popular monomer in ring-opening metathesis polymerization (ROMP). While this compound contains a saturated norbornane ring, derivatives could be synthesized that incorporate the norbornene double bond, allowing for its direct polymerization. This would lead to polymers with pendant methylhydrazine groups, which could then be used for post-polymerization modification or cross-linking.

Polymer Modification Reacting Functional Group on Polymer Resulting Linkage Potential Effect of Norbornyl Group
Cross-linkingAldehyde/KetoneHydrazoneIncreased rigidity and thermal stability
Chain ExtensionDi-epoxideHydrazide-likeAltered polymer morphology
Post-polymerization modificationAcrylateMichael AdditionIntroduction of bulky side groups

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-ordered structures. The rigid and well-defined shape of the norbornane unit makes it an attractive component for designing molecules that can self-assemble into complex architectures. Research has shown that norbornane-based amphiphiles can self-assemble in solution to form a variety of morphologies, including vesicles and micelles. rsc.orgdeakin.edu.au

This compound could be a precursor for the synthesis of such amphiphilic molecules. By attaching a long alkyl chain to one of the nitrogen atoms of the hydrazine group, one could create a molecule with a hydrophobic norbornyl-alkyl tail and a polar hydrazine head group. The self-assembly behavior of such a molecule in aqueous solution would be of fundamental interest, with the potential to form unique supramolecular structures. The "kinked" geometry imposed by the norbornane scaffold could lead to packing arrangements that differ from those of conventional linear amphiphiles. rsc.org

Development of Novel Synthetic Methodologies Utilizing this compound

Beyond its use in ligand and materials synthesis, this compound could also be a key reactant in the development of novel synthetic methodologies. The hydrazine group is known to participate in a variety of chemical transformations. For example, hydrazones derived from this compound could be used as precursors for the synthesis of various heterocyclic compounds.

The direct reductive alkylation of hydrazine derivatives is an efficient method for preparing N-alkylated hydrazines. organic-chemistry.org Applying such methods to this compound could provide access to a range of substituted derivatives with potential applications in medicinal chemistry or as building blocks for more complex molecules.

Moreover, the unique steric environment provided by the norbornylmethyl group could lead to novel reactivity or selectivity in reactions involving the hydrazine moiety. For instance, in reactions where the hydrazine acts as a nucleophile, the bulky norbornyl group could influence the regioselectivity of the attack. Exploring the reactivity of this compound in reactions such as the Wolff-Kishner reduction or in the synthesis of N-N bond-containing natural product analogues could lead to the discovery of new and useful synthetic transformations. nih.gov

Analytical Methodologies for Research on 2 Norbornylmethyl Hydrazine

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures and the quantification of individual components. cdc.gov For (2-Norbornylmethyl)hydrazine, both gas and liquid chromatography offer powerful tools for purity assessment and the resolution of stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Due to the reactive nature of the hydrazine (B178648) moiety, derivatization is often employed to enhance stability and improve chromatographic performance. researchgate.net Aldehydes and ketones are common derivatizing agents that react with hydrazines to form stable hydrazones. researchgate.net For this compound, a potential GC method would involve derivatization followed by separation on a capillary column, such as one with a non-polar or medium-polarity stationary phase. A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used for sensitive and selective detection. cdc.govnih.gov

An illustrative, hypothetical GC-MS method for the analysis of a derivatized this compound is outlined below:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 amu

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. cdc.gov For this compound, reversed-phase HPLC would be a suitable approach. The separation could be achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection can be performed using a UV detector, as the norbornane (B1196662) group and the hydrazine derivative may have some UV absorbance, or more advanced detectors like a mass spectrometer (LC-MS) for higher sensitivity and specificity. osha.gov

A representative, hypothetical HPLC method for this compound analysis is detailed in the following table:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm or Mass Spectrometer (MS)
Injection Volume 10 µL

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. In many applications, particularly in pharmaceuticals and materials science, it is crucial to separate and quantify these enantiomers. wvu.edu Chiral chromatography is the primary technique for this purpose. wvu.edu This can be achieved using either a chiral stationary phase (CSP) in HPLC or a chiral selector added to the mobile phase. rsc.org

The development of a chiral separation method for this compound would involve screening various commercially available chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins. rsc.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve baseline separation of the enantiomers. rsc.org The determination of enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Spectrophotometric Quantification Methods in Research Samples

Spectrophotometry offers a simple and cost-effective method for the quantification of hydrazines in various samples. scholarsresearchlibrary.com These methods are typically based on a color-forming reaction where the hydrazine reacts with a specific reagent to produce a colored product, the absorbance of which is proportional to the hydrazine concentration. nih.govtandfonline.com

A common reagent used for the spectrophotometric determination of hydrazines is p-dimethylaminobenzaldehyde (p-DAB). nih.gov In an acidic medium, hydrazine reacts with p-DAB to form a yellow-colored azine, which can be quantified by measuring its absorbance at a specific wavelength, typically around 458 nm. nih.gov The method is sensitive and can be applied to determine trace amounts of hydrazine. tandfonline.com

Another approach involves the reaction of hydrazine with trinitrobenzenesulfonic acid, which produces different chromogens from hydrazine and its derivatives, allowing for their simultaneous determination. nih.gov

Hypothetical Spectrophotometric Method Parameters:

ParameterDescription
Reagent p-Dimethylaminobenzaldehyde (p-DAB) in an acidic solution
Wavelength of Maximum Absorbance (λmax) ~458 nm
Calibration Range Typically in the low µg/mL range
Sample Matrix Can be adapted for various research samples after appropriate sample preparation

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Pathways in Research Samples

Thermal analysis techniques are invaluable for studying the thermal stability and decomposition behavior of chemical compounds. mt.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used. mt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in For this compound, TGA can be used to determine its decomposition temperature and to identify the number of decomposition steps. The analysis is typically performed by heating a small amount of the sample at a constant rate and monitoring its weight loss. libretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in DSC can be used to determine the melting point, boiling point, and enthalpy of transitions of this compound. It can also provide information about its decomposition, which often appears as an exothermic event on the DSC curve. researchgate.netresearchgate.net

By combining TGA and DSC, a comprehensive thermal profile of this compound can be obtained. For instance, a weight loss in the TGA curve corresponding to an exothermic peak in the DSC curve would indicate a decomposition process. researchgate.netresearchgate.net The gases evolved during the decomposition can be further analyzed by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer (TGA-MS or TGA-IR). libretexts.org

Typical Thermal Analysis Experimental Conditions:

ParameterTGADSC
Sample Size 5-10 mg2-5 mg
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen or AirNitrogen or Air
Temperature Range Ambient to 600 °CAmbient to 400 °C
Crucible Alumina or PlatinumAluminum or Copper

Studies on the thermal decomposition of hydrazine and its derivatives have shown that the decomposition pathways can be complex, involving the formation of various intermediates and final products such as ammonia (B1221849), nitrogen, and hydrogen. nasa.govcaltech.edunih.gov The presence of the norbornyl group in this compound would likely influence its thermal stability and decomposition mechanism.

Historical Context and Future Research Directions

Early Research on Norbornyl-Derived Amines and Hydrazines

The investigation of norbornane (B1196662) and its derivatives began with the synthesis of norbornane itself, a saturated hydrocarbon with the chemical formula C₇H₁₂, through the reduction of norcamphor. wikipedia.org The name "norbornane" is derived from "bornane," which is 1,7,7-trimethylnorbornane, a derivative of camphor. The prefix "nor-" indicates the removal of the methyl groups from the parent bornane molecule. wikipedia.org

Early research into hydrazine (B178648) and its organic derivatives predates the detailed study of norbornane chemistry. German chemist Theodor Curtius first synthesized hydrazine in 1887. hydrazine.com Even before the isolation of hydrazine itself, organic derivatives of hydrazine were prepared and utilized by chemists like Emil Fischer. acs.org Phenylhydrazine, for instance, was instrumental in Fischer's work on the structure of carbohydrates. wikipedia.org The development of the Raschig process in 1907 provided an efficient industrial method for producing hydrazine, making it more accessible for various applications, including as a rocket propellant and in chemical synthesis. hydrazine.com

The convergence of these two fields, with the introduction of nitrogen-containing functional groups like amines and hydrazines onto the norbornane scaffold, was a natural progression. The rigid, bicyclic structure of norbornane imparts unique stereochemical and reactivity properties to its derivatives, making them interesting candidates for various applications, including medicinal chemistry and materials science. nih.govnih.gov While early literature on the specific synthesis of (2-Norbornylmethyl)hydrazine is scarce, the fundamental reactions for creating alkyl hydrazines and for functionalizing the norbornane skeleton were established during the mid-20th century.

Evolution of Synthetic Strategies for Norbornane Derivatives

The synthesis of functionalized norbornane derivatives has evolved significantly over the years, driven by the need for structurally diverse and stereochemically pure compounds.

A cornerstone of norbornene chemistry is the Diels-Alder reaction , which provides a powerful and stereocontrolled method for accessing the bicyclo[2.2.1]heptene framework. The reaction of cyclopentadiene (B3395910) with various dienophiles allows for the introduction of a wide range of functional groups. For the synthesis of this compound, a plausible synthetic route would involve a Diels-Alder reaction to create a norbornene precursor with a suitable functional group at the 2-position, which can then be converted to the methylhydrazine moiety.

Subsequent synthetic modifications of the norbornane skeleton have been a major focus of research. Key strategies include:

Functional Group Interconversion: Standard organic transformations can be applied to norbornane precursors to introduce the desired functionality. For example, the reduction of a nitrile or an amide, or the reductive amination of an aldehyde at the 2-position of the norbornane scaffold could be employed to introduce the aminomethyl group, which could then be further elaborated to the hydrazine.

Catalytic Hydrogenation: For the synthesis of saturated norbornane derivatives, the catalytic hydrogenation of a norbornene precursor is a common and efficient method. This approach offers high stereochemical control.

Palladium-Catalyzed Cross-Coupling and C-H Functionalization: More recently, transition metal catalysis, particularly using palladium, has revolutionized the synthesis of complex organic molecules, including norbornane derivatives. The "Catellani reaction," which utilizes a cooperative palladium/norbornene catalytic cycle, allows for the selective functionalization of both ortho and ipso positions of aryl halides. researchgate.netnih.gov This type of catalysis also enables the distal C-H functionalization of alkenes, showcasing the versatility of palladium/norbornene systems. nih.gov While direct C-H functionalization to introduce a methylhydrazine group is challenging, these advanced methods open up new possibilities for creating complex norbornane-based molecules.

Identification of Current Research Gaps and Challenges

Despite the extensive research on both norbornane chemistry and hydrazine derivatives, several research gaps and challenges remain, particularly concerning compounds like this compound:

Lack of Specific Synthetic Methods: There is a notable absence of established and optimized synthetic routes specifically for this compound in the scientific literature. Developing a robust and scalable synthesis would be the first critical step for any further investigation.

Limited Understanding of Reactivity: The reactivity of the this compound has not been systematically explored. The interplay between the sterically demanding norbornyl group and the nucleophilic hydrazine moiety is likely to lead to unique chemical behavior that warrants investigation.

Scarcity of Application-Oriented Research: The potential applications of this compound in areas such as medicinal chemistry, materials science, or as a ligand in catalysis remain largely unexplored. The rigid norbornane scaffold can be beneficial in drug design by locking in specific conformations for interaction with biological targets. nih.govnih.gov

Challenges in Stereoselective Synthesis: The synthesis of enantiomerically pure substituted norbornanes can be challenging. nih.govnih.gov Developing catalytic asymmetric methods to access specific stereoisomers of this compound would be a significant advancement.

Potential Avenues for Future Investigation involving this compound

The unique structural features of this compound suggest several promising avenues for future research.

The hydrazine functional group is known for its rich and diverse reactivity. Future research could focus on exploring novel reactions of this compound, such as:

Formation of Heterocycles: Hydrazines are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolidinones. orgsyn.orgrsc.org The reaction of this compound with diketones or other suitable substrates could lead to novel heterocyclic compounds with the bulky norbornyl group, which may possess interesting biological activities.

N-N Bond Chemistry: The nitrogen-nitrogen bond in hydrazine derivatives can participate in various transformations. Investigating the oxidation, reduction, and cleavage of the N-N bond in this compound could reveal new synthetic methodologies. researchgate.net

Cascade Reactions: The integration of the norbornane scaffold into cascade reactions is an area of growing interest. researchgate.net this compound could be designed as a substrate for cascade reactions that rapidly build molecular complexity, leading to novel polycyclic structures.

The norbornyl group can serve as a rigid scaffold for the design of new ligands for transition metal catalysis. Future work could involve:

Chiral Ligand Synthesis: The synthesis of enantiomerically pure this compound and its derivatives could provide a new class of chiral ligands for asymmetric catalysis. The defined stereochemistry of the norbornane backbone could lead to high levels of enantioselectivity in catalytic reactions.

Palladium/Norbornene Cooperative Catalysis: The principles of palladium/norbornene cooperative catalysis could be extended to reactions involving this compound as a substrate or a ligand. This could enable novel C-H functionalization reactions at remote positions of the norbornane ring or on other molecules. researchgate.netrsc.org

The unique properties of this compound make it a candidate for integration into modern synthetic strategies:

Medicinal Chemistry Scaffolds: The norbornane scaffold is considered a promising structure in medicinal chemistry due to its rigidity and potential for introducing structural diversity. nih.govnih.gov this compound could serve as a building block for the synthesis of new bioactive molecules.

High-Throughput Experimentation and Computational Chemistry: Modern drug discovery and materials science rely heavily on high-throughput screening and computational modeling. frontiersin.orgrsc.org The synthesis of a library of derivatives based on the this compound scaffold, coupled with computational studies of their properties and reactivity, could accelerate the discovery of new applications. nih.govnih.govresearchgate.net

Computational Design of Next-Generation Norbornyl-Hydrazine Derivatives

The advancement of computational chemistry has revolutionized the field of drug discovery and development, offering powerful tools for the rational design of novel therapeutic agents. For this compound, a compound with a unique structural scaffold, these in silico methods provide a pathway to design next-generation derivatives with potentially enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Computational strategies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are instrumental in this process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity jppres.comnih.govnih.govmdpi.com. For the design of novel norbornyl-hydrazine derivatives, a QSAR model could be developed using a dataset of known analogs with experimentally determined activities.

The process would involve:

Descriptor Calculation: A wide array of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a predictive model that correlates the calculated descriptors with the observed biological activity jppres.com.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, virtually designed this compound derivatives. This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.netmdpi.com. In the context of designing new norbornyl-hydrazine derivatives, molecular docking can be used to simulate the interaction of these compounds with their biological target, provided the three-dimensional structure of the target is known.

This approach would enable researchers to:

Predict Binding Modes: Understand how this compound and its derivatives bind to the active site of a target protein.

Estimate Binding Affinities: Computationally estimate the strength of the interaction between the ligand and the protein, which can be correlated with biological activity.

Guide Structural Modifications: Identify key interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for binding. This information can then be used to guide the design of new derivatives with modifications that enhance these interactions, potentially leading to increased potency.

In Silico ADMET Profiling

The pharmacokinetic and toxicological properties of a drug candidate are critical for its success. In silico ADMET prediction tools allow for the early assessment of these properties, helping to identify and filter out compounds with undesirable profiles before they are synthesized iscientific.orghealthinformaticsjournal.commdpi.comresearchgate.netnih.gov.

For novel this compound derivatives, a variety of ADMET properties can be predicted, including:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential metabolic liabilities and interactions with cytochrome P450 enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Early assessment of potential toxicities, such as mutagenicity or carcinogenicity.

By integrating these computational approaches, a systematic workflow for the design of next-generation this compound derivatives can be established. This in silico-driven approach allows for the exploration of a vast chemical space and the rational design of compounds with optimized biological activity and drug-like properties.

Hypothetical Computational Evaluation of Designed this compound Derivatives

DerivativeModificationPredicted Biological Activity (QSAR)Predicted Binding Affinity (Docking, kcal/mol)Predicted ADMET Risk
Parent CompoundThis compoundBaseline-7.5Low
Derivative AAddition of a hydroxyl group to the norbornane ringIncreased-8.2Low
Derivative BReplacement of the hydrazine with a hydrazone moietyDecreased-6.8Moderate
Derivative CIntroduction of a phenyl group on the terminal nitrogenIncreased-8.9Low
Derivative DHalogenation of the norbornane ringIncreased-8.5Moderate

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2-Norbornylmethyl)hydrazine derivatives, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis of hydrazine derivatives often involves nucleophilic substitution or condensation reactions. For norbornene-based hydrazines, hydrazine-catalyzed ring-opening metathesis (e.g., carbonyl–olefin exchange) is a key approach. Computational studies (DFT) can identify transition states and activation barriers to optimize cycloaddition and cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15–20 kJ/mol reduction) compared to [2.2.1] analogues, enhancing reaction efficiency . Experimental optimization includes solvent selection (e.g., water for insolubility-driven product isolation) and acid strength adjustment (≥6N HCl) to dissolve reagents .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm molecular structure and functional groups. For example, hydrazone derivatives are validated via characteristic imine proton shifts (δ 7.5–8.5 ppm) .
  • Chromatography : HPLC with UV detection (e.g., 526 nm for hydrazine-permanganate complexes) quantifies purity .
  • Thermal Analysis : TGA/DSC evaluates decomposition profiles, critical for assessing stability in catalytic or propellant applications .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound catalysts for ring-opening metathesis reactions?

  • Methodology : DFT studies (e.g., M05-2X/6-31G(d)) map reaction pathways, identifying rate-determining steps like cycloreversion. For norbornene systems, [2.2.2]-hydrazines reduce activation barriers by stabilizing transition states through steric and electronic effects. Key parameters include:

  • Energy Barriers : Calculated ΔG‡ values for cycloreversion (e.g., 90 kJ/mol for [2.2.2] vs. 110 kJ/mol for [2.2.1]) .
  • Substrate Scope : Computational screening predicts compatibility with electron-deficient olefins (e.g., acrylates) versus electron-rich systems (e.g., styrenes) .

Q. What proteomic and metabonomic approaches reveal biomarkers of this compound-induced hepatotoxicity?

  • Methodology :

  • Proteomics : 2D-DIGE coupled with PLSR identifies dose-dependent protein expression changes (e.g., 10 upregulated proteins like Ca²⁺-ATPase and 10 downregulated proteins like lipid metabolism enzymes) in rat liver samples. Mass spectrometry (MALDI-TOF/ESI-MS/MS) validates targets .
  • Metabonomics : ¹H NMR of urine/plasma detects altered metabolites (e.g., 2-aminoadipate accumulation, linked to neurotoxicity; increased urinary citrulline and decreased hippurate) .

Q. How do catalyst composition and reaction conditions influence the decomposition of hydrazine derivatives for hydrogen production?

  • Methodology :

  • Catalyst Design : Ni-based catalysts (e.g., Ni-Pt/CeO₂) achieve >95% H₂ selectivity via N–N bond cleavage. Key factors include metal-support interactions and particle size (<5 nm) .
  • Kinetic Control : In aqueous phase, pH-dependent pathways favor N₂H₄ → NH₃ + N₂ (low pH) or N₂H₄ → H₂ + N₂ (neutral pH). Activation energy (Ea) ranges from 50–70 kJ/mol .
  • Applications : Monopropellant thrusters use Ir/Al₂O₃ catalysts for complete hydrazine decomposition (mass flow rate: 5 g/s; chamber pressure: 10–15 bar) .

Q. What mechanisms underlie the thermal vs. hydrazine-mediated reduction of graphene oxide (GO) functionalized with this compound?

  • Methodology :

  • Thermal Reduction : Dehydroxylation (Ea ~120 kJ/mol) removes epoxide groups at GO edges, forming aromatic domains. Temperature gradients (>200°C) drive decarbonylation .
  • Hydrazine Reduction : Hydrazine preferentially reduces epoxide groups at GO interiors via nucleophilic attack, forming hydrazino alcohols. Edge functional groups require higher activation barriers (~150 kJ/mol) .

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